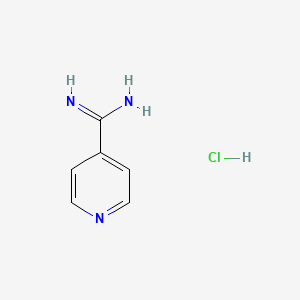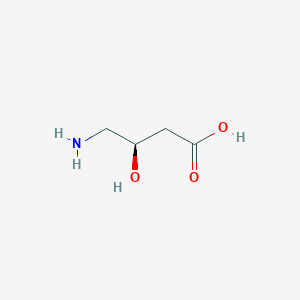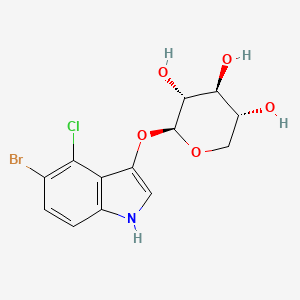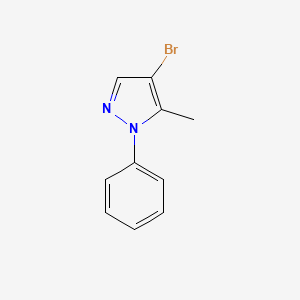
异烟酰亚胺盐酸盐
概述
描述
Isonicotinimidamide hydrochloride, also known as INH, is an organic compound with the formula C6H7N3HCl. It is a white, crystalline solid that is soluble in water and ethanol. INH is used in a variety of scientific and medical applications, including as a reagent in organic synthesis, as a drug in the treatment of tuberculosis, and as a fluorescent dye for imaging and diagnostics.
科学研究应用
异烟肼在结核分枝杆菌中的分子靶标
异烟肼是异烟酸酰肼的衍生物,靶向结核分枝杆菌。分枝杆菌中 inhA 基因的突变赋予了对异烟肼和乙硫异烟胺的耐药性。InhA 蛋白在分枝酸生物合成中起作用,表明它是异烟肼作用的主要靶标 (Banerjee 等人,1994)。
异烟酰胺衍生物的晶体结构
异烟酰胺的盐酸盐已被合成并对其晶体结构进行了分析。这项研究提供了对异烟酰胺盐酸盐衍生物的分子结构和潜在相互作用的见解 (Fellows & Prior, 2016)。
安全和危害
作用机制
Target of Action
Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension, isonicotinimidamide hydrochloride, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Given its similarity to isoniazid, it can be inferred that it may also affect the mycolic acid synthesis in mycobacteria, leading to the inhibition of cell wall synthesis and resulting in bacterial cell death .
Pharmacokinetics
Isoniazid, a related compound, is well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver primarily by acetylation, and excreted in the urine . The bioavailability of isonicotinimidamide hydrochloride may be influenced by similar factors.
Result of Action
This interference leads to inhibition of bacterial growth and cell death .
生化分析
Biochemical Properties
Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amidines and iminoethers through the Pinner reaction . This compound interacts with enzymes such as sodium methoxide and ethyl acetoacetate, facilitating the formation of complex organic molecules . These interactions are crucial for various synthetic pathways in organic chemistry.
Cellular Effects
Isonicotinimidamide hydrochloride has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the polarization of axon terminals in cortical pyramidal neurons, thereby modulating synaptic efficacy . This compound’s impact on cellular metabolism and gene expression makes it a valuable tool in studying cellular functions and responses.
Molecular Mechanism
At the molecular level, isonicotinimidamide hydrochloride exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form iminoether hydrochlorides through the Pinner reaction is a key aspect of its molecular mechanism . These interactions are essential for understanding its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinimidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the temporal distance between stimulus and outcome can moderate treatment effects, highlighting the importance of timing in experimental setups . Understanding these temporal effects is crucial for designing effective experiments.
Dosage Effects in Animal Models
The effects of isonicotinimidamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies on nimodipine, a related compound, have shown that dosage and timing are critical factors in determining its efficacy and safety . These findings underscore the importance of careful dosage management in research involving isonicotinimidamide hydrochloride.
Metabolic Pathways
Isonicotinimidamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of amidines and iminoethers is a key aspect of its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical functions.
Transport and Distribution
Within cells and tissues, isonicotinimidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The study of these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of isonicotinimidamide hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)







![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)





